molecular formula C17H23ClN2O5 B5273925 (2S,4S,5R)-5-(4-chlorophenyl)-4-(1,3-dihydroxypropan-2-ylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid

(2S,4S,5R)-5-(4-chlorophenyl)-4-(1,3-dihydroxypropan-2-ylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B5273925
M. Wt: 370.8 g/mol
InChI Key: DWZIVJWRWSWESX-ZQIUZPCESA-N
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Description

(2S,4S,5R)-5-(4-chlorophenyl)-4-(1,3-dihydroxypropan-2-ylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including a pyrrolidine ring, a chlorophenyl group, and a dihydroxypropan-2-ylcarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R)-5-(4-chlorophenyl)-4-(1,3-dihydroxypropan-2-ylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a chlorophenyl group, often using a chlorinating agent.

    Attachment of the Dihydroxypropan-2-ylcarbamoyl Moiety: This step involves the reaction of the pyrrolidine derivative with a dihydroxypropan-2-ylcarbamoyl precursor under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-5-(4-chlorophenyl)-4-(1,3-dihydroxypropan-2-ylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,4S,5R)-5-(4-chlorophenyl)-4-(1,3-dihydroxypropan-2-ylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4S,5R)-5-(4-chlorophenyl)-4-(1,3-dihydroxypropan-2-ylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar chlorophenyl group but different overall structure.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a chlorophenyl group and different functional groups.

Uniqueness

This detailed article provides a comprehensive overview of (2S,4S,5R)-5-(4-chlorophenyl)-4-(1,3-dihydroxypropan-2-ylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S,4S,5R)-5-(4-chlorophenyl)-4-(1,3-dihydroxypropan-2-ylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O5/c1-17(16(24)25)7-13(15(23)19-12(8-21)9-22)14(20(17)2)10-3-5-11(18)6-4-10/h3-6,12-14,21-22H,7-9H2,1-2H3,(H,19,23)(H,24,25)/t13-,14-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZIVJWRWSWESX-ZQIUZPCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC=C(C=C2)Cl)C(=O)NC(CO)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=C(C=C2)Cl)C(=O)NC(CO)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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